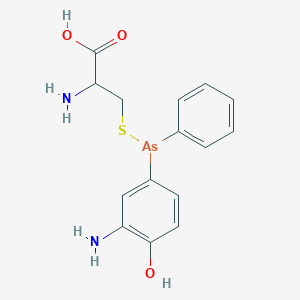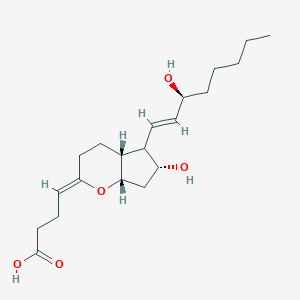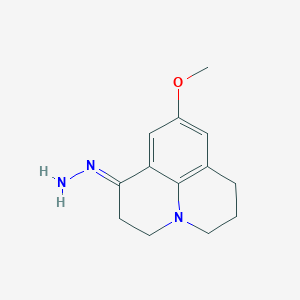
3-(((3-Amino-4-hydroxyphenyl)phenylarsino)thio)alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(((3-Amino-4-hydroxyphenyl)phenylarsino)thio)alanine, also known as As(III)-DMA(III), is a novel arsenic-containing compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is synthesized using a unique method that involves the reaction between 3-nitro-4-hydroxyphenylarsonic acid and L-alanine, followed by reduction with sodium borohydride.
Mechanism of Action
The mechanism of action of 3-(((3-Amino-4-hydroxyphenyl)phenylarsino)thio)alanine(III)-DMA(III) is not fully understood, but studies have suggested that it works by inducing oxidative stress in cancer cells. This leads to the activation of several signaling pathways that ultimately result in apoptosis. Additionally, this compound(III)-DMA(III) has been shown to inhibit the activity of several enzymes that are important for cancer cell survival, including topoisomerase II and thioredoxin reductase.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, this compound(III)-DMA(III) has been shown to have several other biochemical and physiological effects. Studies have shown that this compound can induce the expression of several antioxidant enzymes, including superoxide dismutase and catalase. Additionally, this compound(III)-DMA(III) has been shown to have anti-inflammatory and immunomodulatory effects.
Advantages and Limitations for Lab Experiments
3-(((3-Amino-4-hydroxyphenyl)phenylarsino)thio)alanine(III)-DMA(III) has several advantages for use in lab experiments. It is a highly pure compound that can be synthesized in large quantities using a relatively simple method. Additionally, this compound has been extensively studied in vitro and in vivo, making it a well-characterized compound for use in research. However, there are also some limitations to the use of this compound(III)-DMA(III) in lab experiments. One of the main limitations is its toxicity, which can limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 3-(((3-Amino-4-hydroxyphenyl)phenylarsino)thio)alanine(III)-DMA(III). One area of research is the development of more potent analogs of this compound for use in cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of this compound(III)-DMA(III) and to identify potential targets for this compound. Finally, there is a need for more studies to evaluate the safety and toxicity of this compound(III)-DMA(III) in vivo, as well as its potential for use in combination with other cancer therapies.
Synthesis Methods
3-(((3-Amino-4-hydroxyphenyl)phenylarsino)thio)alanine(III)-DMA(III) is synthesized using a multi-step process that involves the reaction between 3-nitro-4-hydroxyphenylarsonic acid and L-alanine, followed by reduction with sodium borohydride. The reaction mixture is then purified using column chromatography to obtain the final product. This method yields a high purity product with a yield of approximately 70%.
Scientific Research Applications
3-(((3-Amino-4-hydroxyphenyl)phenylarsino)thio)alanine(III)-DMA(III) has a wide range of potential applications in scientific research. One of the most promising applications is in the treatment of cancer. Studies have shown that this compound(III)-DMA(III) has potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and liver cancer cells. This compound works by inducing apoptosis, or programmed cell death, in cancer cells, while leaving normal cells unharmed.
properties
IUPAC Name |
2-amino-3-[(3-amino-4-hydroxyphenyl)-phenylarsanyl]sulfanylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17AsN2O3S/c17-12-8-11(6-7-14(12)19)16(10-4-2-1-3-5-10)22-9-13(18)15(20)21/h1-8,13,19H,9,17-18H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFDPQDRNFBLLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[As](C2=CC(=C(C=C2)O)N)SCC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17AsN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60907662 |
Source


|
| Record name | S-[(3-Amino-4-hydroxyphenyl)(phenyl)arsanyl]cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60907662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
102516-61-0 |
Source


|
| Record name | Alanine, 3-(((3-amino-4-hydroxyphenyl)phenylarsino)thio)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102516610 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-[(3-Amino-4-hydroxyphenyl)(phenyl)arsanyl]cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60907662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-2-[[(2S)-2-[(2-methoxyacetyl)amino]-3-methylbutanoyl]-methylamino]-4-methyl-N-[(3R,6R,13S,16S,19R,29R,36S,37R)-3,19,26-tris[(2S)-butan-2-yl]-4,13,14,17,27,34,37-heptamethyl-6,29-bis(2-methylpropyl)-2,5,8,12,15,18,21,25,28,31,35-undecaoxo-16-propan-2-yl-1-oxa-4,7,11,14,17,20,24,27,30,34-decazacycloheptatriacont-36-yl]pentanamide](/img/structure/B217386.png)

![N-[(E,3R,4R,5S,9R,10S,11S)-6,10-dihydroxy-11-[(1S,3S,5S,7R,8S,12Z,14Z,17S,19R)-17-hydroxy-3,5,7-trimethoxy-8,14-dimethyl-11-oxospiro[10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-triene-4,2'-oxirane]-9-yl]-4-methoxy-3,5,9-trimethyldodec-1-enyl]-N-methylformamide](/img/structure/B217420.png)

![2-chloro-5-[[(2Z)-2-(nitromethylidene)imidazolidin-1-yl]methyl]pyridine](/img/structure/B217430.png)



![N-[(E)-[(2E,4E,6E,8E)-Undeca-2,4,6,8-tetraenylidene]amino]nitrous amide](/img/structure/B217443.png)
![1-Hydroxymethyl-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B217445.png)
![2-[3-[4,5-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxyphenyl]-5,7-dimethoxychromen-4-one](/img/structure/B217446.png)

![3-[3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B217456.png)
